3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
Brand Name: Vulcanchem
CAS No.: 953197-15-4
VCID: VC6277812
InChI: InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22)
SMILES: CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.83

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

CAS No.: 953197-15-4

Cat. No.: VC6277812

Molecular Formula: C18H21ClN2O

Molecular Weight: 316.83

* For research use only. Not for human or veterinary use.

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide - 953197-15-4

Specification

CAS No. 953197-15-4
Molecular Formula C18H21ClN2O
Molecular Weight 316.83
IUPAC Name 3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide
Standard InChI InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22)
Standard InChI Key IUQAUKQMVLNGCS-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₉ClN₂O, with a molecular weight of 302.8 g/mol . Key structural components include:

  • A 3-chlorobenzamide core.

  • A propyl linker connecting the amide nitrogen to a 4-(dimethylamino)phenyl group.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name3-chloro-N-[3-(4-(dimethylamino)phenyl)propyl]benzamide
CAS Number953167-63-0
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
InChIKeyZWWCNKQUOGGQQE-UHFFFAOYSA-N

Spectroscopic Data

While direct NMR or MS data for this compound are unavailable, analogs with similar substituents exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and propyl chain methylenes (δ 1.5–3.0 ppm) .

  • ¹³C NMR: Carbonyl resonance at ~δ 165 ppm, aromatic carbons (δ 120–140 ppm), and dimethylamino carbons (δ 40–45 ppm) .

Synthesis and Derivative Development

Synthetic Routes

The compound can be synthesized via amide coupling between 3-chlorobenzoic acid derivatives and 3-(4-(dimethylamino)phenyl)propan-1-amine. A patented method for analogous benzamides involves:

  • Activation: Treating 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride.

  • Coupling: Reacting the acyl chloride with the amine in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ActivationSOCl₂, reflux, 2 hr>90%
CouplingAmine, Et₃N, DCM, rt, 12 hr60–75%

Structural Modifications

Derivatives of this scaffold often explore:

  • Linker Length: Varying the propyl chain to optimize bioavailability .

  • Substituents: Introducing electron-withdrawing/donating groups on the benzamide ring to modulate reactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted 3.2 (moderate lipophilicity) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) .

Hydrogen Bonding Capacity

  • Acceptors: 3 (amide carbonyl, dimethylamino N, chloro group).

  • Donors: 1 (amide NH) .

Biological Relevance and Applications

Table 3: Bioactivity of Analogous Compounds

CompoundTargetIC₅₀
GSK-923295ACENP-E kinesin12 nM
3-Chloro-N-(4-chlorophenyl)benzamideSmoothened receptor480 nM

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold Optimization: Serves as a precursor for anticancer agents targeting microtubule dynamics .

  • PET Tracers: Radiolabeled versions (e.g., with ¹¹C) could image neurotransmitter receptors .

Material Science

  • Liquid Crystals: The rigid benzamide core and flexible dimethylamino chain may enable mesophase formation .

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